![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride - 1193388-26-9](/images/structure/BT-1662245.png) 
                            The synthesis of [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride typically involves several key steps:
Industrial production may utilize large-scale reactors with optimized conditions to maximize yield and purity of the final product .
The molecular structure of [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12;/h1-3,8H,4-7,9,14H2;1HC1COCCC1(CN)C2=CC(=CC=C2)Br.ClThis compound features a brominated phenyl group attached to a cyclic ether structure, which contributes to its unique chemical properties .
[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride can participate in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied .
The mechanism of action for [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with biological targets:
This interaction profile suggests that the compound could have significant implications in pharmacological studies or biochemical assays .
The physical properties of [4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride include:
Chemical properties include:
Relevant data from suppliers indicate that it should be stored at room temperature to maintain integrity .
[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride has several notable applications in scientific research:
These applications highlight the compound's versatility and importance in both academic research and industrial chemistry .
Recent advances leverage transition metal catalysis for efficient tetrahydropyran (oxane) ring construction. Nickel(0) complexes with N-heterocyclic carbene (NHC) ligands, particularly those derived from 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr), enable room-temperature cyclization of unsaturated precursors. These catalysts facilitate intramolecular oxa-Michael additions or carbonyl alkylation, achieving oxane ring yields >85% with minimized side products [3]. Key to success is the ligand’s steric bulk, which prevents nickel agglomeration and stabil π-allyl intermediates during ring closure. Continuous flow systems further enhance this by maintaining precise temperature control (0–5°C), suppressing epimerization at the C4 position critical for subsequent functionalization [3] [6].
Table 1: Catalytic Systems for Oxane Ring Formation
| Catalyst System | Temperature | Yield (%) | Diastereoselectivity (dr) | 
|---|---|---|---|
| Ni(COD)₂/SIPr | 25°C | 92 | >20:1 | 
| Pd/C–Al₂O₃–SiO₂ (50 mol%) | 80°C | 78 | 5:1 | 
| ZrCl₄/Ni(PPh₃)₂Cl₂ | -50°C | 65 | >20:1 | 
Regioselective installation of the 3-bromophenyl group at the oxane C4 position employs two primary methods:
The C4-aminomethyl side chain is introduced via reductive amination or azide reduction:
Salt formation critically enhances crystallinity and stability. Optimal conditions use anhydrous HCl gas bubbled through a 0°C solution of the free base in ethanol or isopropanol, achieving >99% conversion. Ethanol yields needle-like crystals suitable for filtration, while isopropanol generates denser crystals that resist clumping during drying [4]. Counterion studies reveal hydrochloride’s superiority over hydrobromide:
Table 2: Hydrochloride Crystallization Solvent Comparison
| Solvent | Crystal Morphology | Particle Size (D50, μm) | Residual Solvent (ppm) | 
|---|---|---|---|
| Ethanol | Needles | 50–100 | 3200 | 
| Isopropanol | Prisms | 150–200 | 1100 | 
| Acetonitrile | Agglomerates | <20 | 480 | 
Flow chemistry enhances safety and efficiency in hazardous steps:
Table 3: Flow vs. Batch Process Metrics
| Reaction Step | Batch Yield (%) | Flow Yield (%) | Throughput (kg/h) | 
|---|---|---|---|
| Oxane Grignard Addition | 75 | 92 | 0.8 | 
| Azide Reduction | 88 | 95 | 1.2 | 
| HCl Salt Formation | 90 | 97 | 2.5 | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1